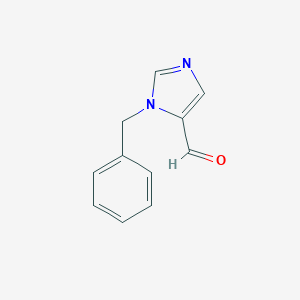

1-Benzyl-1H-imidazole-5-carboxaldehyde

Overview

Description

1-Benzyl-1H-imidazole-5-carboxaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms. The benzyl group attached to the nitrogen of the imidazole ring and the carboxaldehyde group at the 5-position make this compound a versatile intermediate in organic synthesis, particularly in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones from 2-[3-(2-nitrophenyl)-2-oxopropyl]benzaldehydes demonstrates the intricacy of synthesizing imidazole-related compounds . Similarly, the preparation of 2-butyl-4-iodoimidazole-5-carboxaldehyde as an intermediate showcases the potential of imidazole derivatives in synthesizing highly functionalized imidazoles .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite diverse, as evidenced by the crystal and molecular structures of Cu(II) complexes with imidazole ligands. These structures can range from eight-coordinate (CuN4O4) to six-coordinate (CuN4O2) complexes, indicating the flexibility of imidazole derivatives in forming various coordination geometries .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, the transition-metal-free insertion of benzyl bromides into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde leads to the formation of benzo[4,5]imidazo[1,2-a]quinolin-5(7H)-ones and 3-arylquinolin-4-ones, highlighting the reactivity of the imidazole ring with benzyl bromides . Additionally, the base-catalyzed condensation of an imidazole-4,5-dicarboxaldehyde with sulfides or sulfones illustrates the potential of imidazole derivatives to undergo benzoannelation, forming benzimidazoles and other heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their substituents. For instance, the luminescence sensing properties of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for benzaldehyde derivatives demonstrate the impact of the imidazole structure on the material's sensing capabilities . The antimicrobial and antioxidant activities of various imidazole derivatives further exemplify the functional diversity of these compounds .

Scientific Research Applications

Synthesis and Characterization of Derivatives

1-Benzyl-1H-imidazole-5-carboxaldehyde serves as a fundamental building block in the synthesis of various biologically significant molecules. Its derivatives, obtained through modifications at the N-1 position of the imidazole ring and the conversion of the carbaldehyde group into more reactive or functional groups, demonstrate potential biological activities. This versatility underscores its importance in medicinal chemistry for the development of new therapeutic agents (Orhan et al., 2019).

Facilitation of Imidazole Derivatives Synthesis

The compound plays a crucial role in the efficient synthesis of imidazole derivatives, which are crucial precursors for biologically active compounds. Innovations in synthesis methods that are adaptable for large-scale production and allow for the creation of various analogs highlight its utility in drug development and other areas of chemical research (Davood et al., 2008).

Development of Fluorescent Sensors

This compound derivatives have been employed in the creation of fluorescent chemosensors. These sensors exhibit selective and sensitive detection capabilities for specific ions, such as Al3+, which is significant for both environmental monitoring and biological studies. The development of such sensors demonstrates the compound's role in advancing analytical chemistry and environmental science (Jeyanthi et al., 2013).

Catalysis and Reaction Mechanisms

The compound is instrumental in understanding catalysis and reaction mechanisms, particularly in N-substitution reactions of imidazole derivatives. Studies on the regiochemistry of these reactions under various conditions contribute to the broader knowledge of chemical synthesis processes, potentially leading to the development of new catalytic methods that enhance efficiency and selectivity in chemical reactions (Oresmaa et al., 2007).

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-1H-imidazole-5-carboxaldehyde is TGR5 , a G protein-coupled receptor . TGR5 is emerging as an important and promising target for the treatment of diabetes, obesity, and other metabolic syndromes .

Mode of Action

This compound interacts with its target, TGR5, and exhibits agonistic activities . This means that the compound binds to the receptor and activates it, leading to a physiological response.

Biochemical Pathways

Given its target, it is likely involved in the regulation of glucose metabolism and energy homeostasis, which are key pathways in the management of metabolic syndromes .

Result of Action

The activation of TGR5 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to exhibit antinociception properties, which means it can reduce the sensation of pain . In addition, it has been found to have significant hypoglycemic effects in vivo .

Safety and Hazards

properties

IUPAC Name |

3-benzylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONDAZCJAPQGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378299 | |

| Record name | 1-Benzyl-1H-imidazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85102-99-4 | |

| Record name | 1-Benzyl-1H-imidazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1H-imidazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)

![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)